molecular formula C25H20N2O2 B5984773 N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide

N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide

Cat. No. B5984773
M. Wt: 380.4 g/mol
InChI Key: MDUYPTFEHACALF-UHFFFAOYSA-N
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Description

N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide, commonly known as MNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA belongs to the class of naphthamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and cell division. MNPA can also induce the expression of certain genes that regulate cell death and cell proliferation.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. Studies have shown that MNPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using MNPA in lab experiments is its ability to inhibit the growth of cancer cells. MNPA has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using MNPA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for MNPA research. One of the significant future directions is to study the potential applications of MNPA in the treatment of inflammatory diseases. Another future direction is to investigate the mechanism of action of MNPA in more detail. Additionally, studies can be conducted to optimize the synthesis method of MNPA to improve its solubility and bioavailability. Finally, more research can be conducted to explore the potential applications of MNPA in other fields, such as drug delivery and imaging.
Conclusion:
In conclusion, MNPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA has been extensively studied for its potential applications in cancer research and has been shown to have anti-inflammatory properties. MNPA has several advantages and limitations for lab experiments, and there are several future directions for MNPA research. Overall, MNPA is a promising compound that has the potential to make significant contributions to various fields of research.

Synthesis Methods

MNPA can be synthesized using a multi-step reaction process. The first step involves the reaction of 1-naphthoic acid with thionyl chloride, which leads to the formation of 1-naphthoyl chloride. The second step involves the reaction of 1-naphthoyl chloride with 3-aminobenzophenone in the presence of triethylamine, which results in the formation of MNPA.

Scientific Research Applications

MNPA has been extensively studied for its potential applications in various fields. One of the significant applications of MNPA is in the field of cancer research. Studies have shown that MNPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-17-8-2-4-13-21(17)24(28)26-19-11-7-12-20(16-19)27-25(29)23-15-6-10-18-9-3-5-14-22(18)23/h2-16H,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUYPTFEHACALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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